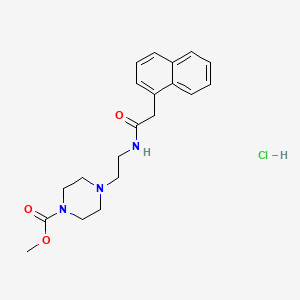

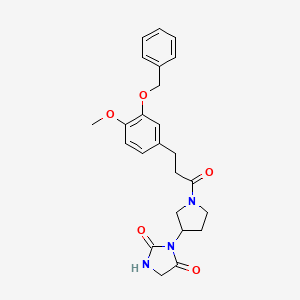

Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound with potential anti-tubercular activity. It belongs to a class of benzamide derivatives designed for combating tuberculosis (TB) caused by Mycobacterium tuberculosis H37Ra .

Molecular Structure Analysis

The molecular structure of this compound comprises a piperazine ring, an acetamido group, and a naphthalene moiety. The naphthalene-1-yl group is attached to the acetamidoethyl side chain, which, in turn, is linked to the piperazine ring. The hydrochloride salt forms due to protonation of the piperazine nitrogen with HCl .

科学的研究の応用

Synthesis and Pharmacological Properties

A study by Červená et al. (1975) discusses the synthesis and pharmacological properties of naphthylpiperazines, a category to which the compound is closely related. The research elaborates on how heating naphthylamine hydrochlorides with diethanolamine hydrochloride produced naphthylpiperazines. These compounds, after undergoing various chemical treatments, displayed marked pharmacological effects such as antireserpine effects in mice, indicating their potential utility in neuropharmacology. This suggests that similar compounds, including the one , may have significant pharmacological applications, potentially as neurotropic and cardiovascular agents (Červená, I., Dlabač, A., Němec, J., & Protiva, M., 1975).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, showcasing their fluorescence quantum yields and photo-induced electron transfer properties. These compounds, due to their luminescent properties, could serve as pH probes or in the development of optical materials, indicating that methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride may also be explored for similar applications in materials science and sensor technologies (Gan, J., Chen, K., Chang, C.-P., & Tian, H., 2003).

Nano Magnetite (Fe3O4) Catalysis

Mokhtary and Torabi (2017) reported on the use of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of naphthalene derivatives, indicating the compound's potential in catalysis and organic synthesis. This research shows the feasibility of using advanced nanomaterials for synthesizing complex organic compounds, including various naphthalene derivatives, which could extend to the synthesis of the compound , enhancing its production efficiency and applicability in chemical synthesis (Mokhtary, M., & Torabi, Mogharab, 2017).

Molecular Interaction Studies

Shim et al. (2002) detailed the molecular interaction of a piperidin-1-yl compound with the CB1 cannabinoid receptor, highlighting the potential of such compounds in drug design and receptor studies. This suggests that this compound could be valuable in understanding receptor-ligand interactions and in the development of therapeutic agents targeting specific receptors (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).

作用機序

Target of Action

The primary target of Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is recombinant JNK3 . JNK3 is a member of the c-Jun N-terminal kinases (JNKs) family, which are involved in various cellular processes including inflammation, apoptosis, and cellular differentiation.

Mode of Action

The compound interacts with its target, JNK3, by inhibiting its activity

特性

IUPAC Name |

methyl 4-[2-[(2-naphthalen-1-ylacetyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3.ClH/c1-26-20(25)23-13-11-22(12-14-23)10-9-21-19(24)15-17-7-4-6-16-5-2-3-8-18(16)17;/h2-8H,9-15H2,1H3,(H,21,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQYNANPUKNXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)CC2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2916543.png)

![4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2916546.png)

![2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916550.png)

![9-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2916551.png)

![4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916555.png)

![3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2916556.png)

![Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2916557.png)

![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)

![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)